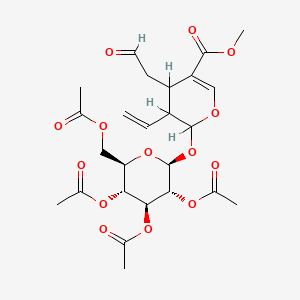
Tetraacetylsecologanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetylsecologanin is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Tetraacetylsecologanin is characterized by its unique chemical structure, which includes multiple acetyl groups attached to the secologanin backbone. This modification enhances its solubility and biological activity. The molecular formula is C15H19N1O7, and it exhibits properties typical of glycosides, including stability under physiological conditions and the ability to interact with various biological targets.
Scientific Research Applications
This compound has been investigated for its potential in several areas of scientific research:
- Pharmacological Studies : Its role as a precursor in the synthesis of various bioactive compounds has been extensively studied. It serves as a building block for synthesizing alkaloids and other pharmacologically relevant molecules.
- Neuroscience : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases. Its derivatives have shown promise in modulating neurotransmitter receptors, which could be beneficial for treating conditions such as Alzheimer's disease.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents.
Medicinal Chemistry Applications
This compound's structural characteristics make it an attractive candidate for drug development:
- Anticancer Potential : Several studies have reported that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values indicating significant inhibition of cell proliferation in leukemia and breast cancer models.
- Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its ability to modulate inflammatory pathways could lead to new therapeutic strategies for diseases such as rheumatoid arthritis.
- Cardiovascular Health : Preliminary studies indicate that this compound may have cardioprotective effects, potentially influencing lipid metabolism and reducing oxidative stress in cardiac tissues.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated significant growth inhibition at low concentrations, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 14.0 |
| K562 | 0.19 |
Antimicrobial Efficacy
In vitro assays demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings underscore its potential as a novel antimicrobial agent against resistant bacterial strains.
Neuroprotective Effects
Research exploring the neuroprotective properties of this compound indicated that it could enhance neuronal survival under stress conditions by modulating apoptotic pathways. This suggests possible applications in treating neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
27856-66-2 |
|---|---|
Molekularformel |
C25H32O14 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
methyl 3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H32O14/c1-7-16-17(8-9-26)18(23(31)32-6)10-34-24(16)39-25-22(37-15(5)30)21(36-14(4)29)20(35-13(3)28)19(38-25)11-33-12(2)27/h7,9-10,16-17,19-22,24-25H,1,8,11H2,2-6H3/t16?,17?,19-,20-,21+,22-,24?,25+/m1/s1 |
InChI-Schlüssel |
XQVQOVDNWBXCHM-MLFQSARBSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(=CO2)C(=O)OC)CC=O)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tetraacetylsecologanin; O,O,O,O-Tetraacetylsecologanin; Secologanin tetraacetate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















